alpha,alpha,alpha-Trichloro-o-xylene
Overview
Description
alpha,alpha,alpha-Trichloro-o-xylene: is a chemical compound with the molecular formula C8H7Cl3 and a molecular weight of 209.491 g/mol 1-Methyl-2-(trichloromethyl)benzene . This compound is characterized by the presence of three chlorine atoms attached to the alpha carbon of the xylene structure, making it a trichloromethyl derivative of o-xylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha-Trichloro-o-xylene typically involves the chlorination of o-xylene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous chlorination in a reactor with efficient mixing and temperature control. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: alpha,alpha,alpha-Trichloro-o-xylene can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of partially or fully dechlorinated xylene derivatives.
Scientific Research Applications
Chemistry: alpha,alpha,alpha-Trichloro-o-xylene is used as an intermediate in organic synthesis for the preparation of various chemical compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of chlorinated aromatic compounds on biological systems. It is also investigated for its potential use in drug development and as a precursor for biologically active molecules .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, agrochemicals, and pharmaceuticals. It is also utilized in the production of polymers and resins .
Mechanism of Action
The mechanism of action of alpha,alpha,alpha-Trichloro-o-xylene involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can undergo metabolic activation to form reactive intermediates that can covalently bind to proteins and DNA, leading to various biological effects . The pathways involved include oxidative stress, enzyme inhibition, and disruption of cellular signaling .
Comparison with Similar Compounds
- alpha,alpha,alpha’-Trichloro-o-xylene
- alpha,alpha,alpha’,alpha’-Tetrachloro-o-xylene
- alpha,alpha’-Dichloro-p-xylene
Comparison:
- alpha,alpha,alpha’-Trichloro-o-xylene: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications .
- alpha,alpha,alpha’,alpha’-Tetrachloro-o-xylene: Contains an additional chlorine atom, which can influence its chemical properties and reactivity .
- alpha,alpha’-Dichloro-p-xylene: Lacks one chlorine atom compared to alpha,alpha,alpha-Trichloro-o-xylene, resulting in different chemical behavior and uses .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a subject of scientific research.
Properties
IUPAC Name |
1-methyl-2-(trichloromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXDCGQZMAUIHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186967 | |
Record name | alpha,alpha,alpha-Trichloro-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-33-9 | |
Record name | 1-Methyl-2-(trichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3335-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha-Trichloro-o-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003335339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha,alpha-Trichloro-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trichloro-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.